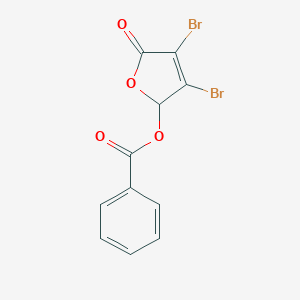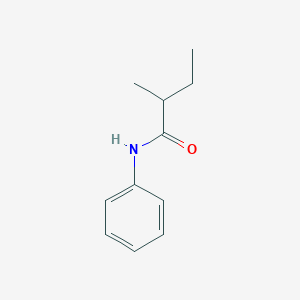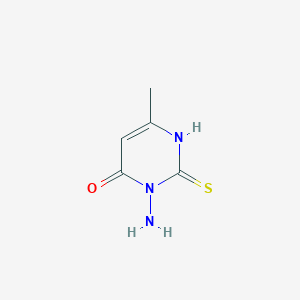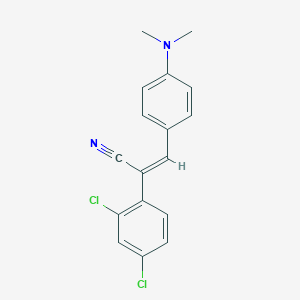![molecular formula C13H11N3O2 B186850 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 61296-00-2](/img/structure/B186850.png)
1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, commonly known as FDM-1, is a potent and selective inhibitor of metallo-β-lactamase (MBL) enzymes. MBLs are a group of bacterial enzymes that have the ability to degrade β-lactam antibiotics, which are commonly used in the treatment of bacterial infections. The development of MBL inhibitors, such as FDM-1, is important in the fight against antibiotic resistance.
Wirkmechanismus
FDM-1 works by binding to the active site of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile enzymes, preventing them from degrading β-lactam antibiotics. This allows the antibiotics to remain active and kill the bacteria. FDM-1 has been shown to be selective for this compound enzymes, with little to no activity against other metalloenzymes.
Biochemical and Physiological Effects:
FDM-1 has been shown to have no significant toxicity in vitro or in vivo. It is rapidly metabolized and eliminated from the body, with a half-life of approximately 30 minutes in rats. FDM-1 has also been shown to have no significant effect on the activity of other enzymes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FDM-1 is its selectivity for 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile enzymes, which allows for targeted inhibition of these enzymes without affecting other metalloenzymes. This makes it a valuable tool for studying the role of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitriles in bacterial infections. One limitation of FDM-1 is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on FDM-1. One area of interest is the development of more potent and selective 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile inhibitors. Another area of interest is the use of FDM-1 in combination with β-lactam antibiotics to enhance their efficacy against this compound-producing bacteria. Additionally, the role of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitriles in bacterial virulence and pathogenesis is an area of ongoing research that could benefit from the use of this compound inhibitors such as FDM-1.
Synthesemethoden
The synthesis of FDM-1 involves the reaction of 2-furylcarboxaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
FDM-1 has been extensively studied for its potential as an 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile inhibitor. In vitro studies have shown that FDM-1 is effective against a wide range of this compound-producing bacteria, including those that are resistant to multiple antibiotics. In vivo studies have also shown promising results, with FDM-1 demonstrating efficacy in animal models of bacterial infections.
Eigenschaften
CAS-Nummer |
61296-00-2 |
|---|---|
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
1-[(E)-furan-2-ylmethylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-9-6-10(2)16(13(17)12(9)7-14)15-8-11-4-3-5-18-11/h3-6,8H,1-2H3/b15-8+ |
InChI-Schlüssel |
DWVOZJJPKRMKDG-OVCLIPMQSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=CO2)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)



![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)





